3-Ethylpyrrolidine-2-carboxylic acid

Description

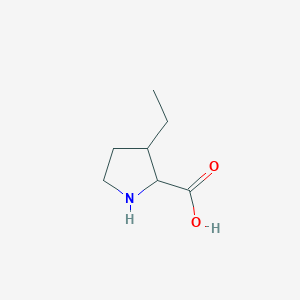

3-Ethylpyrrolidine-2-carboxylic acid is a pyrrolidine derivative characterized by a five-membered saturated ring containing a carboxylic acid group at position 2 and an ethyl substituent at position 2. Its hydrochloride salt form has a molecular weight of 193.68 g/mol and a purity of ≥95% . This compound serves as a versatile building block in medicinal chemistry, particularly for synthesizing peptidomimetics or bioactive molecules.

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

3-ethylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C7H13NO2/c1-2-5-3-4-8-6(5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10) |

InChI Key |

UGOPTYHSSLZCIG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCNC1C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

1-[(tert-Butoxy)carbonyl]-3-ethylpyrrolidine-2-carboxylic Acid

- Structure : The Boc-protected derivative introduces a tert-butoxycarbonyl group, enhancing stability during synthetic processes.

- Molecular Weight : 243.3 g/mol (vs. 193.68 g/mol for the hydrochloride salt of the parent compound) .

- Physicochemical Properties :

- Applications : The Boc group facilitates selective deprotection in multi-step syntheses, making it valuable for peptide coupling reactions.

(2R,3R)-2-(3,4-Dimethoxyphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic Acid

- Structure : Features a dimethoxyphenyl group at position 2 and an oxo group at position 5, increasing structural complexity.

- Molecular Weight: Not explicitly stated, but higher than the parent compound due to aromatic and oxo substituents .

- The oxo group may influence hydrogen-bonding interactions in biological targets .

Pyridin-ylmethyl-carbamic Acid Derivatives (Patent Compounds)

3,6-Dichloropyridine-2-carboxylic Acid

- Structure : Pyridine ring with chlorine substituents and a carboxylic acid group.

- Key Contrasts: Aromatic pyridine ring (vs. saturated pyrrolidine) increases planarity and electronic effects.

Table 1: Key Properties of 3-Ethylpyrrolidine-2-carboxylic Acid and Analogs

| Compound Name | Molecular Weight (g/mol) | CAS Number | Purity | Key Structural Features |

|---|---|---|---|---|

| This compound HCl | 193.68 | Not provided | ≥95% | Ethyl at C3, carboxylic acid at C2 |

| Boc-protected derivative | 243.3 | 361442-24-2 | ≥95% | Boc group at N1 |

| (2R,3R)-Dimethoxyphenyl-oxo derivative | ~300 (estimated) | 1071536-21-4 | Not specified | Dimethoxyphenyl, oxo group |

| 3,6-Dichloropyridine-2-carboxylic acid | 192.0 | 1702-17-6 | Not specified | Dichloro-pyridine core |

Functional and Application Differences

- Bioavailability : The Boc-protected derivative’s higher molecular weight and hydrophobicity may reduce aqueous solubility compared to the hydrochloride salt .

- Target Selectivity : Patent compounds with fused heterocycles exhibit tailored binding to kinases or GPCRs, unlike the parent compound, which is primarily a synthetic intermediate .

- Safety Profiles : Boc derivatives pose greater handling risks (e.g., respiratory irritation) compared to simpler salts .

Notes on Sources and Reliability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.